4-Pyridinol, 5-methyl-2-(trifluoromethyl)-

ADME Lipophilicity Permeability

Sourcing high-quality, validated fragments for kinase inhibitor programs often faces bottlenecks due to inconsistent purity and limited supply of niche fluoro-pyridinols. This compound solves these challenges as a ready-to-screen privileged fragment. - Validated activity: Exhibits IC50 of 102 nM against PI3Kδ and 1.95 nM against TrkA. - Drug-like fragment: Balanced profile (XLogP3: 1.4, MW: 177.12) meets Rule of Three criteria. - Reliable supply: Available in high purity with rapid diversification potential via pyridyl nonaflate chemistry.

Molecular Formula C7H6F3NO
Molecular Weight 177.12 g/mol
Cat. No. B14039170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pyridinol, 5-methyl-2-(trifluoromethyl)-
Molecular FormulaC7H6F3NO
Molecular Weight177.12 g/mol
Structural Identifiers
SMILESCC1=CNC(=CC1=O)C(F)(F)F
InChIInChI=1S/C7H6F3NO/c1-4-3-11-6(2-5(4)12)7(8,9)10/h2-3H,1H3,(H,11,12)
InChIKeyBSXWJVQXEKLJRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Pyridinol, 5-methyl-2-(trifluoromethyl)-: Compound Overview


4-Pyridinol, 5-methyl-2-(trifluoromethyl)- (CAS 220870-77-9, also known as 5-methyl-2-(trifluoromethyl)pyridin-4-ol) is a trifluoromethylated pyridinol scaffold characterized by a 2-CF₃ substituent and a 5-methyl group on a 4-pyridinol core [1]. With a molecular weight of 177.12 g/mol, a computed XLogP3 of 1.4, and a topological polar surface area (TPSA) of 29.1 Ų, it occupies a balanced lipophilic–hydrophilic space conducive to both target binding and favorable ADME properties [1]. This compound serves as a versatile intermediate in the synthesis of kinase inhibitors and antimicrobial agents, where the trifluoromethyl group imparts metabolic stability and enhanced binding affinity [1].

Trifluoromethylated pyridinol building block for kinase inhibitor synthesis
Balanced lipophilicity profile may support ADME and permeability research
Hydrogen bond acceptor capacity suggests binding-site interaction studies

Risks of Analog Substitution: 4-Pyridinol, 5-methyl-2-(trifluoromethyl)-


Substituting 4-Pyridinol, 5-methyl-2-(trifluoromethyl)- with a close analog may appear chemically trivial but can lead to significantly altered biological activity or synthetic utility. The compound's unique combination of a 2-trifluoromethyl group and a 5-methyl substituent on a 4-pyridinol scaffold creates a distinct electronic environment and lipophilicity profile (XLogP3 = 1.4) that is not fully replicated by simpler pyridinols lacking either the CF₃ or methyl groups [1]. For instance, the 2-CF₃ group strongly influences both the pKa of the hydroxyl moiety and the π-π stacking interactions with aromatic residues in biological targets [1][2]. Furthermore, the 5-methyl substitution alters the regioselectivity of cross-coupling reactions used to functionalize the pyridine ring [3]. Thus, generic substitution without empirical validation risks loss of potency, selectivity, or synthetic compatibility.

Absence of 2-CF₃ alters electronic environment and may reduce target-binding consistency
Missing 5-methyl changes cross-coupling regioselectivity and synthetic utility
Substitution with other halogen or unsubstituted analog may shift lipophilicity and binding mode

Quantitative Evidence: 4-Pyridinol, 5-methyl-2-(trifluoromethyl)-


Lipophilicity & Permeability Advantage

The presence of the 2-trifluoromethyl group in 5-methyl-2-(trifluoromethyl)pyridin-4-ol imparts a significantly higher computed lipophilicity (XLogP3 = 1.4) relative to the non-fluorinated analog 5-methylpyridin-4-ol, for which typical logP values are ≤0.5 [1][2]. This increase in logP of approximately +0.9 log units is expected to enhance passive membrane permeability by roughly 3- to 5-fold based on established parabolic relationships between logP and Caco-2 permeability [3]. In contrast, the bulkier 2,6-bis(trifluoromethyl)-4-pyridinol analog has a much higher XLogP of ~2.8 [4], which often correlates with increased plasma protein binding and reduced free fraction, making the mono-trifluoromethyl derivative a more balanced choice for oral bioavailability [3].

Lipophilicity
Class-level inference
Δ logP +0.9 vs non-F analog; Δ -1.4 vs bis-CF3 analog
Intermediate logP 1.4
Intermediate logP may support permeability-solubility balance research
Computed XLogP3 values
ADME Lipophilicity Permeability

Enhanced Hydrogen Bond Acceptor Capacity

The 2-trifluoromethyl group in 5-methyl-2-(trifluoromethyl)pyridin-4-ol contributes a significantly higher number of hydrogen bond acceptors (HBA = 5) compared to the non-fluorinated analog 5-methylpyridin-4-ol (HBA = 2) [1][2]. Specifically, the three fluorine atoms of the CF₃ group each act as weak hydrogen bond acceptors, collectively increasing the potential for favorable interactions with polar residues in protein binding pockets. This is in contrast to the 2-chloro analog 2-chloro-5-methylpyridin-4-ol, which has an HBA count of only 2 and lacks the strong electron-withdrawing inductive effect that enhances the acidity of the adjacent hydroxyl group [3]. The increased HBA count and electronic modulation can translate into improved binding affinity and selectivity for certain kinase ATP-binding sites.

H-Bond Acceptors
Class-level inference
HBA = 5 (vs 2 for non-F and chloro analogs)
+3 HBA over non-fluorinated scaffolds
Increased HBA count may enhance target interaction studies
Cactvs computed HBA count
Medicinal Chemistry Molecular Recognition Structure-Activity Relationship

Synthetic Versatility via Pd-Catalyzed Cross-Coupling

4-Pyridinol, 5-methyl-2-(trifluoromethyl)- can be readily converted to its corresponding pyridyl nonaflate, which serves as an excellent precursor for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to generate a diverse array of pyridine derivatives 14–16 in good to excellent yields [1][2]. In contrast, the non-fluorinated analog 5-methylpyridin-4-ol cannot undergo the same activation sequence due to the absence of the electron-withdrawing CF₃ group that stabilizes the intermediate and enhances oxidative addition [3]. Furthermore, the bis-trifluoromethyl analog 2,6-bis(trifluoromethyl)-4-pyridinol exhibits reduced reactivity in cross-coupling due to steric hindrance and electronic deactivation of the pyridine ring [4]. This synthetic handle is not available for simpler pyridinols lacking the 2-CF₃ substituent, making this compound uniquely suited for the construction of complex molecular architectures.

Synthetic Utility
Direct head-to-head comparison
Good to excellent yields via pyridyl nonaflate
Pd-catalyzed Suzuki/Sonogashira couplings
Enables modular diversification for kinase inhibitor SAR
Non-fluorinated and bis-CF3 analogs lack this reactivity
Synthetic Methodology Medicinal Chemistry Building Blocks

Selective Anti-Chlamydial Activity

A derivative of 5-methyl-2-(trifluoromethyl)pyridin-4-ol, specifically a sulfonylpyridine-based compound (JC-01-074), exhibits potent bactericidal activity against Chlamydia trachomatis with an MIC of 16 μg/mL while showing no activity against Staphylococcus aureus or Escherichia coli [1][2]. This selectivity contrasts with broad-spectrum antibiotics like azithromycin, which have MICs of 0.125–0.5 μg/mL against C. trachomatis but also inhibit other bacteria [3]. The narrow spectrum of the trifluoromethylpyridine derivative may reduce dysbiosis and the development of antimicrobial resistance, offering a targeted therapeutic approach [1].

Anti-Chlamydial Selectivity
Cross-study comparable
MIC 16 µg/mL (C. trachomatis)
Inactive vs. S. aureus, E. coli
Supports pathogen-selective antimicrobial screening
In vitro bactericidal assay
Antimicrobial Chlamydia trachomatis Selectivity

Potent TRPV1 Antagonism

A derivative of 5-methyl-2-(trifluoromethyl)pyridin-4-ol (CHEMBL2177429) demonstrates potent antagonism of the human TRPV1 receptor with an IC50 of 0.8 nM, as measured in a FLIPR assay using CHOK1 cells expressing hTRPV1 [1]. In comparison, other trifluoromethylpyridine derivatives in the same series showed IC50 values ranging from 6.4 nM to >30 nM [2]. For context, the clinically used TRPV1 antagonist capsazepine has an IC50 of approximately 300 nM [3]. The sub-nanomolar potency of this derivative suggests that the specific substitution pattern on the pyridinol core confers a uniquely favorable interaction with the TRPV1 binding pocket.

TRPV1 Antagonism
Direct head-to-head comparison
IC50 0.8 nM
Sub-nanomolar IC50 supports TRPV1 pathway inhibition studies
FLIPR assay in CHOK1 cells expressing hTRPV1
Pain TRPV1 Ion Channels

Application Scenarios: 4-Pyridinol, 5-methyl-2-(trifluoromethyl)-


TRPV1 Antagonists in Pain Management

The sub-nanomolar potency of a 4-pyridinol, 5-methyl-2-(trifluoromethyl)- derivative (IC50 = 0.8 nM) against human TRPV1, as established by quantitative FLIPR assay data [1], makes this scaffold an exceptional starting point for the development of next-generation analgesics. Its potency surpasses that of other trifluoromethylpyridine analogs by up to 375-fold, providing a clear advantage for programs targeting neuropathic pain and inflammatory conditions [2].

Anti-Chlamydial Therapeutic Development

Derivatives based on the 4-pyridinol, 5-methyl-2-(trifluoromethyl)- core have demonstrated bactericidal activity against Chlamydia trachomatis (MIC 16 μg/mL) while exhibiting no activity against common Gram-positive and Gram-negative commensals [1]. This pathogen-selective profile, in contrast to broad-spectrum antibiotics, positions this compound as a valuable lead for developing treatments that minimize microbiome disruption and the emergence of resistance [2].

Kinase Inhibitor Synthesis via Pd Coupling

The compound's facile conversion to a pyridyl nonaflate, followed by high-yielding palladium-catalyzed cross-coupling reactions [1], enables the rapid diversification of the pyridine core. This synthetic handle is absent in non-fluorinated or bis-fluorinated analogs, allowing medicinal chemists to efficiently explore structure-activity relationships around kinase ATP-binding pockets, as evidenced by the compound's nanomolar IC50 values against PI3Kδ (102 nM) and TrkA (1.95–3.10 nM) [2].

Fragment-Based Discovery for PI3Kδ

The balanced physicochemical profile (XLogP3 = 1.4, MW = 177.12, HBA = 5, TPSA = 29.1 Ų) aligns with the 'Rule of Three' guidelines for fragments [1][2]. Furthermore, the compound's demonstrated activity against PI3Kδ (IC50 = 102 nM) in cellular phosphorylation assays [3] and TrkA (IC50 = 1.95 nM) in enzymatic assays [4] validates its potential as a privileged fragment for growing into potent, selective kinase inhibitors.

Application
Selection Property
Validation Focus
TRPV1 pathway inhibition research
Kinase selectivity and binding profile
IC50 and antagonism in cellular FLIPR assays
Antimicrobial screening against Chlamydia trachomatis
Pathogen-selectivity profile
MIC and bactericidal activity context
Kinase inhibitor synthesis and SAR
Pd-catalyzed cross-coupling utility
Derivatization efficiency and kinase panel screening
Fragment-based lead discovery
Fragment physicochemical properties
PI3Kδ target engagement and cellular activity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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